N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
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Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as benzylpiperidines . These are compounds containing a piperidine ring which is substituted at the nitrogen atom by a benzyl group .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving the corresponding amines, carboxylic acids, and other reagents . The exact process would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains a benzyl group attached to a piperidine ring, which is further substituted with a carboxamide group . Additionally, it has a pyrimidine ring, which is a type of heterocyclic aromatic organic compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, molecular size, and the presence of various functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Future Directions
Properties
IUPAC Name |
N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-11-17(21-13-20-14)22-16-7-9-23(10-8-16)18(24)19-12-15-5-3-2-4-6-15/h2-6,11,13,16H,7-10,12H2,1H3,(H,19,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCQLDJAYJLQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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